5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride
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Overview
Description
5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are commonly used as intermediates in organic synthesis. The presence of the sulfonyl chloride group makes this compound highly reactive towards nucleophiles, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
R−SO3H+SOCl2→R−SO2Cl+SO2+HCl
Where ( R ) represents the 5-(2-Ethoxyethoxy)-3-methylpentane group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their biological activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves nucleophilic attack on the sulfonyl chloride group. The electrophilic sulfur atom is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release chloride ion and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the ethoxyethoxy and methylpentane groups.
Benzenesulfonyl Chloride: Contains an aromatic ring, making it less flexible but more stable compared to aliphatic sulfonyl chlorides.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Widely used in organic synthesis for the protection of hydroxyl groups and as a leaving group in substitution reactions.
Uniqueness
5-(2-Ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the flexibility and solubility imparted by the ethoxyethoxy and methylpentane groups. This makes it particularly useful in applications where both reactivity and solubility are important.
Properties
Molecular Formula |
C10H21ClO4S |
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Molecular Weight |
272.79 g/mol |
IUPAC Name |
5-(2-ethoxyethoxy)-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-3-14-7-8-15-6-4-10(2)5-9-16(11,12)13/h10H,3-9H2,1-2H3 |
InChI Key |
JACDPUSAQKFFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCC(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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